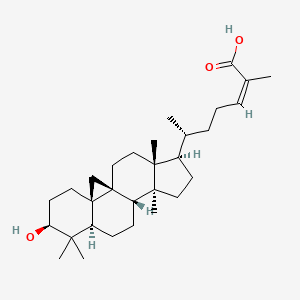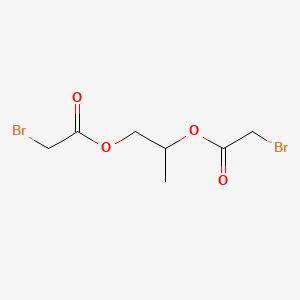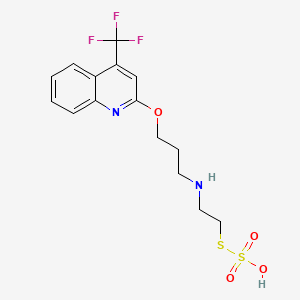
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline ring substituted with a trifluoromethyl group, linked to a propyl chain that is further connected to an aminoethyl thiosulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized with a trifluoromethyl group at the 4-position.
Linking the Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.
Amination: The propyl chain is further functionalized with an amino group through nucleophilic substitution.
Thiosulfation: Finally, the aminoethyl group is reacted with thiosulfuric acid to form the hydrogen thiosulfate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization, distillation, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring and other functional groups can be reduced under appropriate conditions.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate compounds.
科学研究应用
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiosulfate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The quinoline ring may also participate in binding to nucleic acids or proteins, affecting their function.
相似化合物的比较
Similar Compounds
- S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Chloro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Fluoro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
Uniqueness
The presence of the trifluoromethyl group in S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate distinguishes it from similar compounds. This group imparts increased stability, lipophilicity, and unique reactivity, making it valuable in various applications.
属性
CAS 编号 |
41287-23-4 |
|---|---|
分子式 |
C15H17F3N2O4S2 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
2-[3-(2-sulfosulfanylethylamino)propoxy]-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H17F3N2O4S2/c16-15(17,18)12-10-14(20-13-5-2-1-4-11(12)13)24-8-3-6-19-7-9-25-26(21,22)23/h1-2,4-5,10,19H,3,6-9H2,(H,21,22,23) |
InChI 键 |
WHHJVZWAZFDIMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCNCCSS(=O)(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


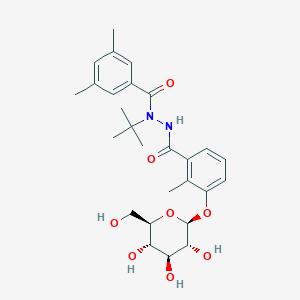
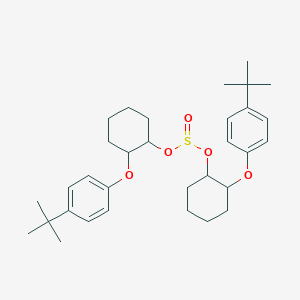
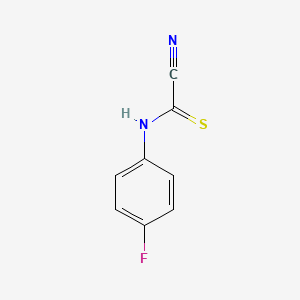
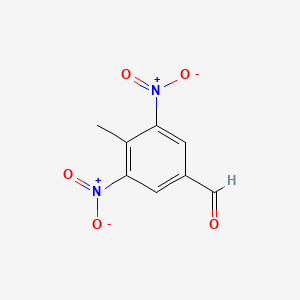

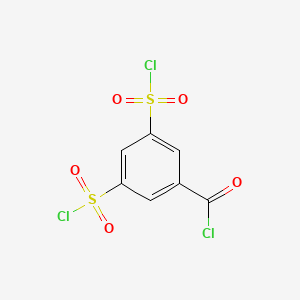
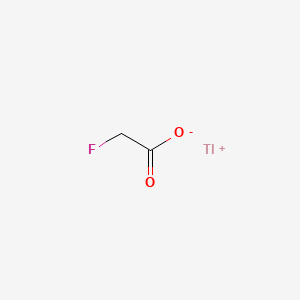

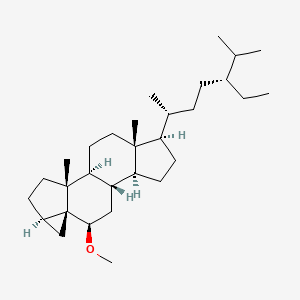
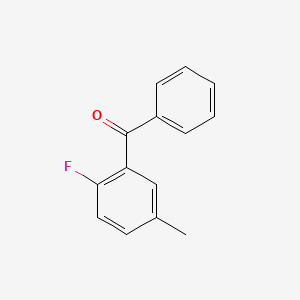
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
